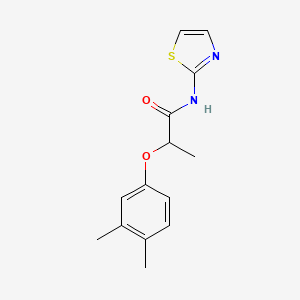![molecular formula C24H28N2O2 B4584827 4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)
4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, such as 4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one, often involves multi-component one-pot synthesis under mild conditions. These methods are efficient for producing compounds with potential anti-proliferative activities, as seen in studies involving similar chromene structures (Parveen et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by specific ring systems and substituents. For instance, the structure of isothiazolopyridine derivatives, similar in complexity to the compound , reveals specific ring conformations and tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chromene compounds typically undergo various chemical reactions, including cyclocondensations and reactions with active methylene compounds. These reactions lead to the formation of different derivatives with diverse biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties of such compounds can be determined through crystallography, revealing specific conformational structures and intermolecular interactions. For instance, the structure of related piperazine derivatives shows distinct hydrogen bonding patterns and molecular conformations in solid states (Wang, Liu, & Yan, 2006).
Chemical Properties Analysis
The chemical properties of chromene derivatives are influenced by their structure. For example, chromene derivatives have shown significant cytotoxic activities against various cell lines, suggesting potential applications in medicinal chemistry (Vosooghi et al., 2010).
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for antimicrobial activity against a variety of bacterial and fungal species. These compounds exhibit significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Chromene Compounds from Piper Aduncum
Research on Piper aduncum has led to the identification of new chromene compounds, which possess biological activities that could be beneficial in developing novel therapeutic agents. These findings open avenues for further exploration of chromene derivatives in medicinal chemistry (Moreira, Guimarães, & Kaplan, 1998).
Synthesis of Tetrahydro-4H-chromenes
A solvent-free, one-pot method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes has been developed, offering a more efficient and environmentally friendly approach to producing these compounds. This methodological advancement supports the synthesis of chromene derivatives for various scientific and industrial applications (Amirnejad, Naimi-Jamal, Tourani, & Ghafuri, 2013).
Antagonist of the Melanocortin-4 Receptor
A specific compound was identified as a potent and selective antagonist of the melanocortin-4 receptor. While this research primarily focused on addressing cachexia, it underscores the broader potential of chromene derivatives in targeting various receptor-mediated conditions (Chen et al., 2007).
Anti-fungal Prenylated Chromene
Studies on Piper aduncum have also revealed the circadian rhythm of anti-fungal prenylated chromene, suggesting the importance of timing in the biosynthesis and accumulation of bioactive compounds. This insight could inform the harvesting and extraction strategies for maximizing the yield of bioactive chromenes (Morandim et al., 2005).
properties
IUPAC Name |
4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17-4-6-19(3)20(12-17)15-25-8-10-26(11-9-25)16-21-14-24(27)28-23-13-18(2)5-7-22(21)23/h4-7,12-14H,8-11,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSVCOFUXJQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2,5-dimethylbenzyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)
![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)
![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)
![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)
![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)